2-(4-Fluorobenzyl)succinic acid
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Overview
Description
2-(4-Fluorobenzyl)succinic acid is an organic compound with the molecular formula C11H11FO4. It is characterized by the presence of a fluorobenzyl group attached to a succinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)succinic acid typically involves the reaction of 4-fluorobenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidic hydrolysis .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorobenzyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 4-fluorobenzylsuccinic acid derivatives.
Reduction: Formation of 2-(4-fluorobenzyl)butanediol.
Substitution: Formation of 2-(4-substituted benzyl)succinic acid derivatives.
Scientific Research Applications
2-(4-Fluorobenzyl)succinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects on biological pathways .
Comparison with Similar Compounds
- 2-(4-Chlorobenzyl)succinic acid
- 2-(4-Bromobenzyl)succinic acid
- 2-(4-Methylbenzyl)succinic acid
Comparison: 2-(4-Fluorobenzyl)succinic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYAYIEXHRVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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